Enantioselective GABA Receptor Agonism vs. GABA Uptake Inhibition: (4R) vs. (4S) Deprotected Forms
Upon Boc deprotection, the (4R)-configured free amine exhibits a pharmacological profile that is functionally orthogonal to its (4S)-enantiomer rather than merely being a less potent copy. In a direct head-to-head comparison on the isolated guinea-pig ileum, (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid was approximately twice as potent as GABA as a GABAA receptor agonist, whereas the (-)-(4R) isomer was about 600 times less active as an agonist. Critically, the (-)-(4R) enantiomer was not simply inactive but was selective for inhibiting [³H]GABA uptake, with an IC₅₀ equal to that of racemic nipecotic acid, a standard GABA uptake inhibitor [1]. This functional inversion means the (4R)-configured scaffold is the appropriate choice for developing GABA uptake probes, while the (4S) enantiomer is suitable for GABAA agonist design.
| Evidence Dimension | GABAA receptor agonist potency on guinea-pig ileum (relative to GABA) and GABA uptake inhibition IC₅₀ |
|---|---|
| Target Compound Data | (-)-(4R)-4-aminocyclopent-1-ene-1-carboxylic acid: ~600-fold less potent than (4S) as GABAA agonist; IC₅₀ for [³H]GABA uptake inhibition equal to racemic nipecotic acid |
| Comparator Or Baseline | (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid: ~2× more potent than GABA as GABAA agonist; no significant GABA uptake inhibition at 500 μM |
| Quantified Difference | ~600-fold difference in GABAA agonist potency between enantiomers; functional inversion from receptor agonism (4S) to uptake inhibition (4R) |
| Conditions | Isolated guinea-pig ileum (GABAA receptor); [³H]GABA uptake in rat brain cortical slices |
Why This Matters
Investigators targeting GABA uptake inhibition for probe or therapeutic development must specify the (4R) enantiomer; use of the (4S) enantiomer or racemic mixture would produce confounding GABAA receptor agonism and confound experimental interpretation.
- [1] Allan, R.D.; Johnston, G.A.R.; Twitchin, B. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. Eur. J. Pharmacol. 1986, 122(3), 339–348. DOI: 10.1016/0014-2999(86)90414-0. PMID: 3011447. View Source
